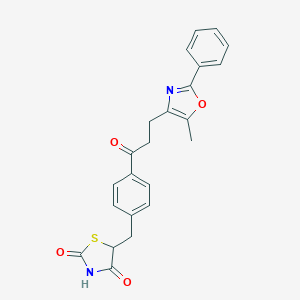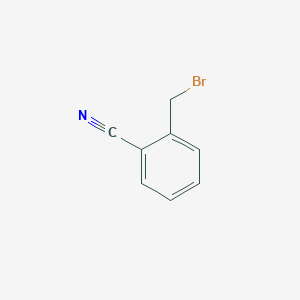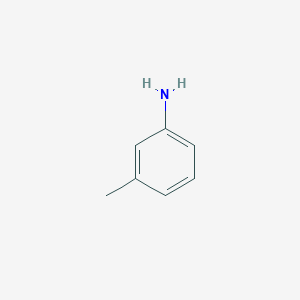
Sophoranol
Overview
Description
Sophoranol is an alkaloid that can be isolated from S. flavescens . It has been identified to possess several health-promising effects including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities .
Synthesis Analysis
Sophoranol synthesis involves a multi-step reaction with 2 steps. The first step involves mercury (II)-acetate and aqueous acetic acid .
Molecular Structure Analysis
Sophoranol is a crucial genus, because of the broad variation in its chemical composition. This genus was reported to be rich in polyphenols such as flavanols, flavones, and isoflavonoids along with pterocarpans, chalcones, chromones, and benzofuran derivatives .
Chemical Reactions Analysis
Sophora species are recognized to be substantial sources of broad spectrum biopertinent secondary metabolites namely flavonoids, isoflavonoids, chalcones, chromones, pterocarpans, coumarins, benzofuran derivatives, sterols, saponins (mainly triterpene glycosides), oligostilbenes, and mainly alkaloids .
Physical And Chemical Properties Analysis
Sophoranol has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Antiviral Activity
Sophoranol is an alkaloid that can be isolated from S. flavescens and has demonstrated antiviral activity . It has shown potent antiviral activities against respiratory syncytial virus (RSV) with an IC50 of 10.4 μg/mL .
Anti-Hepatitis B Virus Activity
Sophoranol has been found to have anti-HBV (hepatitis B virus) activity . This suggests potential applications in the treatment or prevention of hepatitis B.
Antioxidant Activity
Research has found that Sophoranol exhibits antioxidant activity . Two new compounds, kurarinol A-B, which are isoprenoid flavonoids from S. flavescens, exhibited potent ABTS inhibitory activity .
Cytotoxic Activity
Sophoranol has demonstrated cytotoxic activity against three cancer cells lines with IC50 values ranging from 7.50–10.55 μM . However, it showed little effect on normal cells . This suggests potential applications in cancer treatment.
Anti-Inflammatory and Anti-Arthritic Activity
Extracts and isolated compounds from Sophora, which include Sophoranol, have been identified to possess several health-promising effects including anti-inflammatory and anti-arthritic activities .
Antimicrobial Activity
Sophoranol has been found to have antimicrobial activity . This suggests potential applications in the treatment or prevention of microbial infections.
Anti-Osteoporosis Activity
Sophoranol has been found to have anti-osteoporosis activity . This suggests potential applications in the treatment or prevention of osteoporosis.
Anti-Diabetic Activity
Sophoranol has been found to have anti-diabetic activity . This suggests potential applications in the treatment or prevention of diabetes.
Mechanism of Action
Target of Action
Sophoranol’s primary target is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This ion channel is involved in various physiological processes, including the sensation of pain and itch .
Mode of Action
Sophoranol interacts with the TRPA1 channel, leading to a decrease in the messenger RNA (mRNA) expression of this channel . This interaction was confirmed in vivo, showing that Sophoranol could reduce the response induced by an agonist of the TRPA1 channel .
Biochemical Pathways
The primary biochemical pathway affected by Sophoranol involves the TRPA1 channel . By interacting with this channel, Sophoranol can influence the signaling pathways associated with the sensation of itch
Result of Action
The primary result of Sophoranol’s action is its anti-pruritic (anti-itch) effects . By interacting with the TRPA1 channel, Sophoranol can significantly reduce the sensation of itch . It has also shown potent antiviral activities against respiratory syncytial virus (RSV) and hepatitis B virus (HBV) .
Safety and Hazards
Sophoranol is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1R,2R,9R,17R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBAEAOOJBSTR-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@](CCC4)(CN2C(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoranol | |
CAS RN |
3411-37-8 | |
| Record name | (+)-Sophoranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3411-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (+)-Sophoranol, and where is it found?
A1: (+)-Sophoranol is a quinolizidine alkaloid primarily found in the roots, rhizomes, and leaves of Sophora species, including Sophora tonkinensis [, , , , , , , , ], Sophora flavescens [, , , , ], Sophora alopecuroides [, ], and Sophora japonica [].
Q2: What is the molecular formula and weight of (+)-Sophoranol?
A2: (+)-Sophoranol has the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol [, ].
Q3: What are some of the known biological activities of (+)-Sophoranol?
A3: Research suggests that (+)-Sophoranol may possess anti-hepatitis B virus (HBV) activity [] and moderate inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages [].
Q4: How does (+)-Sophoranol exert its anti-HBV activity?
A4: While the exact mechanism of action is still under investigation, studies have shown that (+)-Sophoranol, along with other quinolizidine alkaloids like (-)-14β-hydroxyoxymatrine and (-)-cytisine, can inhibit the secretion of HBsAg and HBeAg, key markers of HBV replication [].
Q5: What is the IC50 value of (+)-Sophoranol for inhibiting LPS-induced NO production?
A5: In studies using RAW 264.7 macrophages, (+)-Sophoranol exhibited an IC50 value of 22.14 μM for inhibiting LPS-induced NO production [].
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of (+)-Sophoranol?
A6: While specific SAR studies focusing solely on (+)-Sophoranol are limited in the provided literature, research on related matrine-type alkaloids suggests that the presence and position of specific functional groups, such as hydroxyl groups and double bonds, can significantly impact their antinociceptive activity [, ]. Further research is needed to determine the specific structural features of (+)-Sophoranol responsible for its biological activities.
Q7: What analytical techniques are commonly used to identify and quantify (+)-Sophoranol?
A7: (+)-Sophoranol is commonly identified and quantified using techniques like High-Performance Capillary Electrophoresis (HPCE) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [], and High-Performance Liquid Chromatography (HPLC) [, ].
Q8: Are there any known methods for isolating and purifying (+)-Sophoranol from plant material?
A8: Yes, High-speed counter-current chromatography (HSCCC) has been successfully used to isolate and purify (+)-Sophoranol from Sophora alopecuroides L. with high purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















